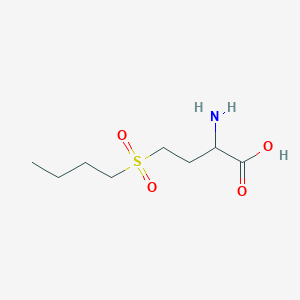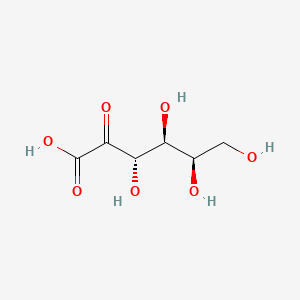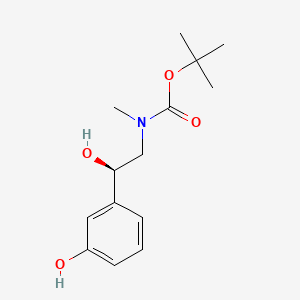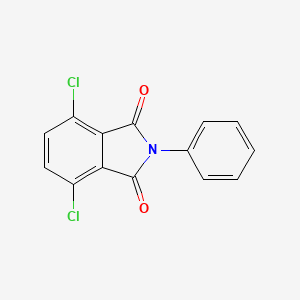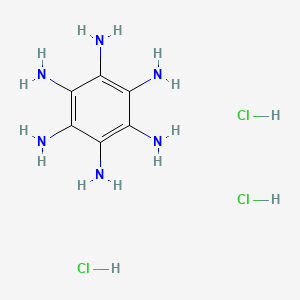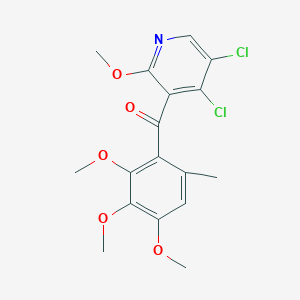
恩格林B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Englerin B is a natural compound that has gained considerable attention in recent years due to its potential as an anticancer agent. It is a sesquiterpene lactone that was first isolated from the bark of Phyllanthus engleri, a plant native to Tanzania. Englerin B has been found to exhibit potent cytotoxicity against a range of cancer cell lines, including renal cell carcinoma, melanoma, and leukemia.
科学研究应用
癌症研究
恩格林A是与恩格林B密切相关的化合物,已被发现对癌症研究具有重大影响。 它已被证明可以选择性地抑制肾癌细胞系的生长 {svg_1}。这表明this compound也可能在癌症研究中具有潜在的应用。
类似物的合成
恩格林A已被用作合成各种类似物的基础 {svg_2}。 这些类似物已被创造出具有改进的活性谱,表明this compound可能具有类似的工作潜力 {svg_3}.
3. 蛋白激酶C (PKC) 的研究恩格林A已被发现是蛋白激酶Cθ (PKCθ) 的激动剂 {svg_4}。这种蛋白质在许多信号通路中起着至关重要的作用,这表明this compound也可以用于与PKC相关的研究。
4. 瞬时受体电位通道 (TRPC) 的研究恩格林A也被发现是短瞬时受体电位通道4和5 (TRPC4/5) 的激动剂 {svg_5}。这些通道参与各种生理过程,表明this compound在该领域具有潜在的应用。
药物开发
恩格林A独特的结构和生物活性使其在药物开发中得到应用 {svg_6}。鉴于结构相似性,this compound也可以用于开发新药。
化学合成
恩格林A的复杂结构导致了对其合成的大量研究 {svg_7}。鉴于结构相似性,this compound也可以成为合成化学家的目标。
作用机制
Target of Action
Englerin B is a natural product that is structurally similar to Englerin A . These channels are implicated in various cellular processes, including cell proliferation and induction of autophagy .
Mode of Action
Englerin A, and by extension possibly Englerin B, interacts with its targets (TRPC4 and TRPC5) by acting as an agonist . This means it binds to these channels and activates them, leading to calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or TRPC5 .
Biochemical Pathways
Englerin A has been shown to profoundly alter lipid metabolism, generating significant levels of ceramides that are highly toxic to certain cell lines . It also induces ER stress signaling and an acute inflammatory response . Given the structural similarity, Englerin B may have similar effects on these biochemical pathways.
Result of Action
Englerin A has been shown to induce multiple mechanisms of cell death, including apoptosis and necrosis, in renal cancer cells . It also induces increased levels of autophagic vesicles, which could be a cell survival mechanism that ultimately fails . Given the structural similarity, Englerin B may have similar effects on cell death mechanisms.
未来方向
生化分析
Biochemical Properties
Englerin B plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, Englerin B has been shown to interact with protein kinase C theta and transient receptor potential channels 4 and 5. These interactions are primarily agonistic, meaning Englerin B activates these proteins, leading to downstream effects that contribute to its biological activity .
Cellular Effects
Englerin B exerts profound effects on various cell types and cellular processes. In renal cancer cells, it induces cytotoxicity by disrupting cellular metabolism and signaling pathways. Englerin B influences cell function by modulating cell signaling pathways, such as those involving protein kinase C theta and transient receptor potential channels 4 and 5. Additionally, it affects gene expression and cellular metabolism, leading to altered cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of Englerin B involves its binding interactions with specific biomolecules. Englerin B binds to protein kinase C theta and transient receptor potential channels 4 and 5, leading to their activation. This activation triggers a cascade of signaling events that result in changes in gene expression and cellular function. Englerin B also inhibits certain enzymes, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Englerin B change over time. Initially, Englerin B induces acute cytotoxicity in renal cancer cells. Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that Englerin B remains stable under laboratory conditions, maintaining its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of Englerin B vary with different dosages in animal models. At lower doses, Englerin B exhibits selective cytotoxicity against renal cancer cells without significant toxicity to normal cells. At higher doses, Englerin B can induce toxic effects, including damage to normal tissues. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Englerin B is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. Englerin B affects metabolic flux and metabolite levels, leading to alterations in cellular energy production and utilization. These metabolic changes contribute to its cytotoxic effects on renal cancer cells .
Transport and Distribution
Within cells and tissues, Englerin B is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Englerin B’s localization and accumulation within cells are influenced by these interactions, affecting its biological activity .
Subcellular Localization
Englerin B’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Englerin B’s localization to these subcellular sites is essential for its interaction with target proteins and enzymes, contributing to its cytotoxic effects .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Englerin B involves a convergent strategy that utilizes a Diels-Alder reaction and a Suzuki-Miyaura coupling reaction.", "Starting Materials": [ "2,4-dimethyl-3-penten-2-ol", "2,5-dimethoxyphenylboronic acid", "4-bromo-3-methylphenylboronic acid", "3-bromo-4-methylphenylboronic acid", "4-bromo-3,5-dimethylphenylboronic acid", "3-bromo-4,5-dimethylphenylboronic acid", "4-bromo-3,5-dimethoxyphenylboronic acid", "3-bromo-4,5-dimethoxyphenylboronic acid", "4-bromo-3,5-diethylphenylboronic acid", "3-bromo-4,5-diethylphenylboronic acid", "4-bromo-3,5-dipropylphenylboronic acid", "3-bromo-4,5-dipropylphenylboronic acid", "4-bromo-3,5-dibutylphenylboronic acid", "3-bromo-4,5-dibutylphenylboronic acid", "4-bromo-3,5-diphenylphenylboronic acid", "3-bromo-4,5-diphenylphenylboronic acid", "4-bromo-3,5-dimethylbenzaldehyde", "3-bromo-4,5-dimethylbenzaldehyde", "4-bromo-3,5-dimethoxybenzaldehyde", "3-bromo-4,5-dimethoxybenzaldehyde", "4-bromo-3,5-dimethylphenyl isocyanate", "3-bromo-4,5-dimethylphenyl isocyanate", "4-bromo-3,5-dimethoxyphenyl isocyanate", "3-bromo-4,5-dimethoxyphenyl isocyanate", "4-bromo-3,5-dimethylphenyl isothiocyanate", "3-bromo-4,5-dimethylphenyl isothiocyanate", "4-bromo-3,5-dimethoxyphenyl isothiocyanate", "3-bromo-4,5-dimethoxyphenyl isothiocyanate", "4-bromo-3,5-dimethylphenyl isoselenocyanate", "3-bromo-4,5-dimethylphenyl isoselenocyanate", "4-bromo-3,5-dimethoxyphenyl isoselenocyanate", "3-bromo-4,5-dimethoxyphenyl isoselenocyanate" ], "Reaction": [ "The synthesis of Englerin B starts with the Diels-Alder reaction between 2,4-dimethyl-3-penten-2-ol and 4-bromo-3,5-dimethylphenyl isocyanate to form the cycloadduct.", "The cycloadduct is then subjected to a Suzuki-Miyaura coupling reaction with 2,5-dimethoxyphenylboronic acid to form the desired product, Englerin B." ] } | |
CAS 编号 |
1094250-13-1 |
分子式 |
C₂₄H₃₂O₄ |
分子量 |
384.51 |
同义词 |
(-)-Englerin B; Desglycoloylenglerin A; (2E)-3-Phenyl-2-propenoic Acid (1R,3aR,4S,5R,7R,8S,8aR)-decahydro-5-hydroxy-1,4-dimethyl-7-(1-methylethyl)-4,7-epoxyazulen-8-yl Ester |
产品来源 |
United States |
Q & A
Q1: What is the structural difference between Englerin A and Englerin B, and how does this impact their biological activity?
A1: Englerin B lacks the glycolic acid ester moiety present at the C10 position of Englerin A [, ]. This seemingly small structural difference leads to a significant reduction in cytotoxicity against renal cancer cell lines for Englerin B compared to Englerin A [, ]. This suggests that the C10 glycolic acid ester plays a crucial role in the potent antiproliferative activity of Englerin A.
Q2: What is the proposed mechanism of action for Englerin A?
A2: While the exact mechanism of action of Englerin A is still under investigation, research suggests it does not function through already known anticancer drug targets like tubulin or topoisomerase []. Interestingly, a study utilizing an ex vivo perfused ventilated murine lung model indicated that (-)-Englerin A might not exhibit acute pulmonary toxicity, a common side effect of many anticancer agents []. Further research is needed to fully elucidate its precise mechanism of action.
Q3: Have any synthetic analogs of Englerin A been developed, and what insights into structure-activity relationships have they provided?
A3: Yes, several synthetic analogs of Englerin A have been synthesized, focusing on modifications to both the cinnamate and glycolic acid domains []. These studies have revealed:
- Importance of the trans-olefin: Hydrogenation of the trans-olefin in Englerin A led to a 6-10 fold decrease in antiproliferative activity, suggesting its conformational rigidity is important for activity [].
- Role of the cinnamate motif: Replacing the cinnamate moiety with various substitutes generally decreased cytotoxicity, indicating its importance for activity [].
- Influence of the glycolic acid domain: While modifications to the glycolic acid were tolerated to some extent, significant alterations negatively impacted activity [].
Q4: Has the total synthesis of Englerin A and Englerin B been achieved?
A4: Yes, total synthesis has been achieved for both Englerin A and Englerin B [, , , , ]. Notably, these syntheses have utilized various strategies, including a [5+2] cycloaddition reaction, a hydroxyl-directing stereoselective intramolecular cyclopropanation, and an organocatalytic asymmetric decarboxylative aldol reaction. These achievements have paved the way for further research into the therapeutic potential of Englerins and the development of novel analogs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



